1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18282854
InChI: InChI=1S/C9H14O4/c1-12-9(13-2)8(11)5-7(10)6-3-4-6/h6,9H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione

CAS No.:

Cat. No.: VC18282854

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione -

Specification

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name 1-cyclopropyl-4,4-dimethoxybutane-1,3-dione
Standard InChI InChI=1S/C9H14O4/c1-12-9(13-2)8(11)5-7(10)6-3-4-6/h6,9H,3-5H2,1-2H3
Standard InChI Key ATIXBMOZXBHNKX-UHFFFAOYSA-N
Canonical SMILES COC(C(=O)CC(=O)C1CC1)OC

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 1-cyclopropyl-4,4-dimethoxybutane-1,3-dione is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol. Its IUPAC name reflects the presence of a cyclopropyl ring attached to the first carbon of a butane chain, two methoxy (-OCH₃) groups at the 4-position, and two ketone groups at the 1- and 3-positions. The canonical SMILES representation is COC1(CC(=O)C(C2CC2)=O)COC, illustrating the spatial arrangement of substituents .

Key Structural Features:

  • Cyclopropyl Group: Introduces ring strain and influences electronic properties, potentially enhancing reactivity in cycloaddition or ring-opening reactions.

  • Methoxy Substituents: Electron-donating groups that may stabilize intermediates in nucleophilic reactions or modulate solubility .

  • Diketone Motif: The 1,3-dione system enables keto-enol tautomerism, facilitating coordination with metal ions or participation in conjugate addition reactions .

Synthetic Routes and Optimization

While no explicit synthesis protocols for 1-cyclopropyl-4,4-dimethoxybutane-1,3-dione are documented, analogous compounds suggest viable pathways:

Hypothetical Synthesis Pathways:

  • Friedel-Crafts Acylation:
    Reaction of cyclopropanecarbonyl chloride with dimethoxybutane-diol under Lewis acid catalysis (e.g., AlCl₃) could yield the diketone after oxidation.

  • Cross-Coupling Strategies:
    Palladium-catalyzed coupling of cyclopropylboronic acid with a pre-functionalized dimethoxybutanedione precursor .

Challenges:

  • Steric hindrance from the cyclopropyl group may reduce reaction efficiency.

  • Methoxy groups require protection/deprotection steps to prevent undesired side reactions .

Physicochemical Properties

Predicted properties derived from computational models and analogs include:

PropertyValueMethod/Source
Boiling Point~245–250°C (est.)EPI Suite™
Density1.22 ± 0.1 g/cm³Group Contribution
LogP (Octanol-Water)1.38XLogP3
Water Solubility3.2 g/L (25°C)AQUAFAC

The methoxy groups enhance hydrophilicity compared to non-oxygenated analogs like 1-cyclopropyl-4,4-dimethylpentane-1,3-dione (LogP = 2.15) .

Reactivity and Functionalization

The compound’s diketone and methoxy groups enable diverse transformations:

Keto-Enol Tautomerism

The 1,3-dione system exists in equilibrium with its enol form, which can participate in:

  • Metal Chelation: Formation of stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), relevant to catalysis or medicinal chemistry.

  • Electrophilic Substitution: Enolate intermediates react with alkyl halides or acylating agents .

Methoxy Group Reactivity

  • Demethylation: Strong acids (e.g., HBr/AcOH) convert methoxy to hydroxyl groups, enabling further derivatization .

  • Nucleophilic Aromatic Substitution: In aromatic analogs, methoxy groups direct electrophiles to specific positions .

Industrial and Synthetic Applications

Organic Synthesis

  • Heterocycle Construction: The diketone serves as a precursor for pyrrolo[2,1-α]isoquinolines via redox-annulation reactions .

  • Ligand Design: Chelating ability makes it useful in asymmetric catalysis .

Material Science

  • Coordination Polymers: Metal-diketone complexes form porous frameworks for gas storage or separation.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity/Use
1-Cyclopropyl-4,4-dimethylpentane-1,3-dioneMethyl instead of methoxyEnzyme inhibition
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dioneTrifluoromethyl groupEnhanced metabolic stability
2-Cyclopropyl-5-methoxycarbonylcyclohexanoneCyclohexanone scaffoldAnticancer leads

Challenges and Future Directions

  • Synthetic Optimization: Developing scalable routes with higher yields.

  • Biological Screening: Prioritizing assays for antioxidant, anti-inflammatory, and neuroprotective activity.

  • Computational Modeling: Predicting ADMET properties to guide drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator